molecular formula C17H24N2O2S B13748367 4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide

4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide

Cat. No.: B13748367
M. Wt: 320.5 g/mol
InChI Key: DPXSCASCDWIKEX-AWHYQAJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide is a structurally complex sulfonamide derivative characterized by:

  • A norbornane (bicyclo[2.2.1]heptane) core with 1,7,7-trimethyl substituents.
  • (1R,4R) stereochemistry at the bicycloheptane bridgehead positions.
  • A (Z)-configuration at the imino group linking the bicyclo system to the sulfonamide moiety.
  • A 4-methylbenzenesulfonamide group, contributing to its electronic and steric profile.

Properties

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5 g/mol

IUPAC Name

4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide

InChI

InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m1/s1

InChI Key

DPXSCASCDWIKEX-AWHYQAJHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@H]3CC[C@@]2(C3(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and spectral differences between the target compound and related sulfonamide derivatives from the evidence:

Compound Name / ID Molecular Formula Key Structural Features IR Spectral Data (cm⁻¹) Notable Properties
Target Compound C₁₉H₂₅N₂O₂S (estimated) Bicyclo[2.2.1]heptanylidene, (Z)-imino, 4-methylbenzenesulfonamide Not reported in evidence Rigid bicyclic core may enhance thermal stability and binding specificity
4-Methyl-N-[(Z)-3-(4-methylphenyl-sulfonyl)-1,3-thiazolidin-2-ylidene]-benzenesulfonamide C₁₇H₁₇N₂O₄S₃ Thiazolidin-2-ylidene ring, dual sulfonamide groups Not reported Single-crystal X-ray resolved (R factor = 0.037); planar thiazolidine ring
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [X = H, Cl, Br] Varies (e.g., C₂₇H₂₀F₂N₃O₂S₂ for X=H) Triazole-thione tautomers, halogen substituents (Cl, Br), sulfonamide νC=S: 1247–1255; νNH: 3278–3414 Tautomeric equilibrium (thione vs. thiol); halogen substituents modulate reactivity
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S Simple sulfonamide, methoxy substituent Not reported Studied for bioactivity; lacks steric complexity of bicyclo systems

Key Differences and Implications

Bicyclic Core vs. Heterocyclic Systems
  • The target compound’s norbornane framework introduces rigidity and stereochemical constraints absent in thiazolidine (e.g., ) or triazole (e.g., ) derivatives. This rigidity may enhance binding selectivity in biological systems compared to flexible heterocycles.
  • Thiazolidin-2-ylidene derivatives (e.g., ) exhibit planar geometries, favoring π-π interactions, whereas the bicycloheptane system imposes non-planar steric hindrance.
Sulfonamide Substituent Effects
  • Halogenated analogs (e.g., X=Cl, Br in ) show enhanced electronic effects (e.g., electron-withdrawing Cl/Br), which could influence reactivity in nucleophilic substitution or hydrogen bonding.
Tautomerism and Spectral Signatures
  • Triazole-thiones (e.g., ) exhibit tautomerism (thione vs. thiol), confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.